伊曲康唑-d5

描述

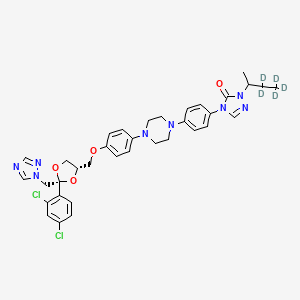

Itraconazole-d5 is a deuterium-labeled analog of itraconazole, an antifungal medication. This compound is primarily used in scientific studies as an internal standard for mass spectrometry-based bioanalytical methods. The deuterium labeling helps in the precise quantification of itraconazole by compensating for potential variations in the analytical process .

作用机制

伊曲康唑-d5 与伊曲康唑一样,通过抑制真菌细胞色素 P-450 依赖性酶羊毛固醇 14-α-脱甲基酶发挥抗真菌作用。这种抑制阻止了羊毛固醇转化为麦角固醇,麦角固醇是真菌细胞膜的重要组成部分。 麦角固醇合成的破坏导致细胞膜功能受损,最终导致真菌细胞死亡 .

类似化合物:

伊曲康唑: this compound 的非氘代版本。

氟康唑: 另一种具有类似作用机制的三唑类抗真菌剂。

伏立康唑: 一种更广谱的三唑类抗真菌剂。

比较: this compound 由于其氘代标记而独一无二,这在分析方法中提供了更高的稳定性和精度。 与氟康唑和伏立康唑相比,this compound 主要用于研究环境,以准确量化和监测伊曲康唑水平 .

科学研究应用

伊曲康唑-d5 在科学研究中具有广泛的应用,包括:

化学: 用作质谱中的内标,用于精确量化伊曲康唑。

生物学: 有助于研究伊曲康唑在生物系统中的代谢和药代动力学。

医学: 用于临床研究,以监测患者体内的伊曲康唑水平并研究其药效学。

工业: 用于伊曲康唑制剂的开发和质量控制

生化分析

Biochemical Properties

Itraconazole-d5 interacts with various enzymes and proteins, primarily through its inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase . This enzyme is responsible for converting lanosterol to ergosterol, a vital component of fungal cell membranes . By inhibiting this enzyme, Itraconazole-d5 disrupts the synthesis of ergosterol, leading to a loss of integrity in the fungal cell membrane and ultimately cell death .

Cellular Effects

Itraconazole-d5 has been shown to have significant effects on various types of cells and cellular processes. It can inhibit the proliferation of gastric cancer cells and induce apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in these cells . Furthermore, it has been found to confer cytoprotection against neurodegenerative disease-associated abnormal protein aggregation .

Molecular Mechanism

The molecular mechanism of action of Itraconazole-d5 involves its binding to the active site of the 14α-demethylase enzyme, thereby inhibiting the enzyme’s activity . This inhibition disrupts the synthesis of ergosterol, leading to a loss of integrity in the fungal cell membrane . Additionally, Itraconazole-d5 has been found to disrupt mitochondrial metabolism, leading to an increase in the cellular AMP:ATP ratio and activation of AMPK .

Temporal Effects in Laboratory Settings

In laboratory settings, Itraconazole-d5 has been shown to have temporal effects on cellular function. For instance, it has been found to induce apoptosis and cell cycle arrest in gastric cancer cells over time . Moreover, it has been reported that the turnover of UapA, a transporter sensitive to membrane lipid content modification, occurs during its trafficking and by enhanced endocytosis, and is partly dependent on autophagy and Hect-type HulA Rsp5 ubiquitination .

Dosage Effects in Animal Models

The effects of Itraconazole-d5 have been observed to vary with different dosages in animal models. For instance, in dogs, the dosage for dermatophytosis is 5 mg/kg, administered orally every 24 hours until mycological cure . A severe, dose-related ulcerative dermatitis (due to vasculitis) occurs in 5%–10% of dogs administered Itraconazole-d5 in doses >10 mg/kg .

Metabolic Pathways

Itraconazole-d5 is involved in the metabolic pathway of ergosterol synthesis, where it inhibits the enzyme 14α-demethylase . This enzyme is responsible for converting lanosterol to ergosterol, a vital component of fungal cell membranes .

准备方法

合成路线和反应条件: 伊曲康唑-d5 的制备涉及将氘原子引入伊曲康唑分子中。一种常见的方法是在合成过程中使用氘代试剂。 例如,氘代溶剂如氘代氯仿或氘代甲醇可用于反应,将氘原子引入分子中 .

工业生产方法: this compound 的工业生产通常涉及使用氘代试剂和溶剂进行大规模合成。 该过程可能包括结晶、纯化和包封等步骤,以确保最终产品的纯度和稳定性 .

化学反应分析

反应类型: 伊曲康唑-d5 会发生各种化学反应,包括:

氧化: this compound 可以被氧化形成羟基-伊曲康唑-d5。

还原: 还原反应可以将this compound 转化为其还原形式。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 取代反应可能涉及卤素或烷化剂等试剂.

主要产物:

羟基-伊曲康唑-d5: 通过氧化形成。

还原this compound: 通过还原形成。

取代this compound: 通过取代反应形成.

相似化合物的比较

Itraconazole: The non-deuterated version of itraconazole-d5.

Fluconazole: Another triazole antifungal agent with a similar mechanism of action.

Voriconazole: A broader-spectrum triazole antifungal agent.

Comparison: Itraconazole-d5 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical methods. Compared to fluconazole and voriconazole, itraconazole-d5 is specifically used in research settings for accurate quantification and monitoring of itraconazole levels .

生物活性

Itraconazole is a triazole antifungal agent widely used for the treatment of fungal infections. The compound Itraconazole-d5 (major) is a deuterated form of itraconazole, which is utilized in pharmacokinetic studies and research to trace metabolic pathways and interactions. This article delves into the biological activity of Itraconazole-d5, focusing on its antifungal properties, potential antiviral effects, and anticancer activities, supported by relevant studies and data.

Antifungal Activity

Mechanism of Action:

Itraconazole acts by inhibiting the enzyme lanosterol 14α-demethylase, a crucial component in the ergosterol biosynthesis pathway in fungi. This inhibition leads to the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity.

In Vitro Efficacy:

Studies have demonstrated that Itraconazole exhibits significant in vitro activity against various fungal pathogens, including Candida species and Aspergillus species. The minimum inhibitory concentrations (MICs) for common pathogens are as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.125 - 0.5 |

| Aspergillus fumigatus | 0.5 - 2 |

| Cryptococcus neoformans | 0.25 - 1 |

These values indicate that Itraconazole is effective against a range of clinically relevant fungi, making it a critical agent in antifungal therapy .

Antiviral Activity

Recent research has indicated that Itraconazole may possess antiviral properties, particularly against influenza viruses. A study showed that pretreatment with Itraconazole significantly reduced viral titers in infected human cell lines by up to 98% when exposed to low doses of the virus (0.05 MOI) . The proposed mechanism involves modulation of cholesterol metabolism and enhancement of the interferon response, which is crucial for antiviral immunity.

Key Findings:

- Cell Lines Tested: A549 (lung) and A431 (skin) cell lines.

- Viral Strains: Influenza A virus (IAV) subtypes H1N1, H7N7, H3N2, and vesicular stomatitis virus (VSV).

- Survival Rates: In animal models, Itraconazole treatment improved survival rates from 40% to 70% post-infection with IAV .

Anticancer Activity

Itraconazole has also been investigated for its potential anticancer effects. It has been shown to inhibit various signaling pathways involved in cancer progression, including the Hedgehog and Wnt/β-catenin pathways.

Case Studies:

- A clinical trial reported a positive response in patients with cervical cancer receiving Itraconazole at doses of 400 mg/day, leading to pain relief and tumor size reduction within one week .

- In vitro studies on cervical carcinoma cells revealed that Itraconazole induced significant increases in specialized pro-resolving mediators (SPMs), such as resolvin E3 and prostaglandin J2, which are linked to anti-inflammatory and anticancer effects .

Pharmacokinetics and Metabolism

The pharmacokinetics of Itraconazole-d5 are essential for understanding its biological activity. As a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4, it alters the metabolism of other drugs and itself through complex interactions .

Key Pharmacokinetic Parameters:

- Half-life: Approximately 34 hours.

- Bioavailability: Enhanced with food intake.

- Metabolites: Deuterated forms allow tracing of metabolic pathways without interference from non-deuterated compounds.

属性

IUPAC Name |

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3,3,4,4,4-pentadeuteriobutan-2-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPQPYKVGDNFY-VXTATNQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water and dilute acidic solutions | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Crystals from toluene | |

CAS No. |

84625-61-6 | |

| Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

166.2 °C | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。